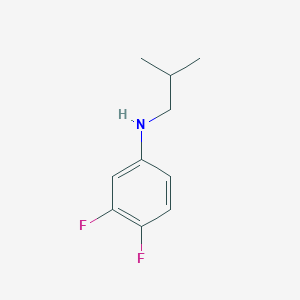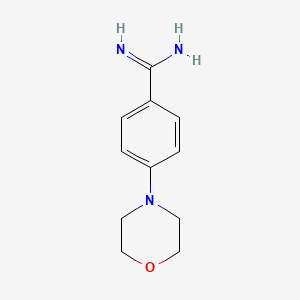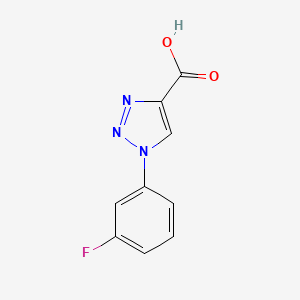
4-Butyl-6-chloropyrimidine
Descripción general
Descripción
4-Butyl-6-chloropyrimidine is a chemical compound with the CAS Number: 1105195-64-9 . It has a molecular weight of 170.64 and its IUPAC name is 4-butyl-6-chloropyrimidine . It is typically stored at 4 degrees Celsius . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for 4-Butyl-6-chloropyrimidine is1S/C8H11ClN2/c1-2-3-4-7-5-8(9)11-6-10-7/h5-6H,2-4H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving 4-Butyl-6-chloropyrimidine were not found, pyrimidines in general are involved in a variety of chemical reactions. For instance, pyrimidines can undergo oxidative annulation involving anilines, aryl ketones, and DMSO as a methine . They can also participate in a ZnCl2-catalyzed three-component coupling reaction .Physical And Chemical Properties Analysis
4-Butyl-6-chloropyrimidine is a liquid at room temperature . It has a molecular weight of 170.64 . The compound is typically stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
1. Material Science and Nanotechnology
4-Butyl-6-chloropyrimidine derivatives have been utilized in material science, particularly in the synthesis of nanocrystalline particles. For example, n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate (n-butyl THPM) has been synthesized and used to create nanoparticles via the water/oil microemulsion technique. These nanoparticles, with sizes ranging from 15 nm to 65 nm, have been characterized using various spectroscopic methods and have shown stability up to 280°C (Vyas et al., 2011).
2. Spectroscopy and Thermal Analysis
In the realm of spectroscopy and thermal analysis, pyrimidine derivatives like n-butyl THPM have been grown as crystals and studied extensively. These studies include powder XRD, FT–IR, SEM, TG–DTA–DSC, 1H-NMR, and dielectric studies. Notably, these crystals remained stable up to 150°C before starting to decompose, with broad exothermic peaks observed at higher temperatures, indicating complete decomposition into the gaseous phase and reaction within the products (Vyas et al., 2013).
3. Nonlinear Optics (NLO)
Pyrimidine derivatives have also found significance in the field of nonlinear optics. A study focused on thiopyrimidine derivatives has demonstrated their potential in the NLO domain. The study utilized density functional theory (DFT) and time-dependent DFT (TDDFT) to analyze various parameters of these molecules, revealing considerable NLO character, especially recommending certain derivatives for optoelectronic-associated high-tech applications (Hussain et al., 2020).
4. Electrochemical Synthesis
In the domain of electrochemical synthesis, 4-Butyl-6-chloropyrimidine and its derivatives have been utilized to create novel compounds. For instance, an electrochemical synthesis method has been used to prepare a range of novel 4-amino-6-arylpyrimidines by reductive cross-coupling between 4-amino-6-chloro-pyrimidines and functionalized aryl halides. This method employs a sacrificial iron anode in conjunction with a nickel(II) catalyst, allowing the formation of coupling products in moderate to high yields (Sengmany et al., 2011).
Safety and Hazards
The safety information for 4-Butyl-6-chloropyrimidine includes several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
While specific future directions for 4-Butyl-6-chloropyrimidine were not found in the search results, research in the field of pyrimidines is ongoing. There are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Mecanismo De Acción
Target of Action
Pyrimidines, the class of compounds to which 4-butyl-6-chloropyrimidine belongs, are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins .
Pharmacokinetics
A related compound, 4-(tert-butyl)-6-chloropyrimidine, has been reported to have high gastrointestinal absorption and is a blood-brain barrier permeant .
Result of Action
Pyrimidines are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Action Environment
It is known that the storage temperature for 4-(tert-butyl)-6-chloropyrimidine is between 2-8°c in an inert atmosphere .
Propiedades
IUPAC Name |
4-butyl-6-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-2-3-4-7-5-8(9)11-6-10-7/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIWMFWYHDFCKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-N-[4-(hexyloxy)benzyl]-4-methoxyaniline](/img/structure/B1437581.png)
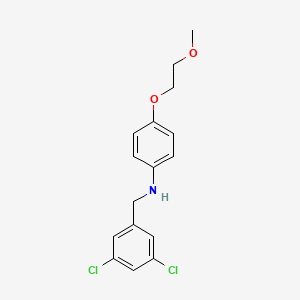
![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline](/img/structure/B1437584.png)
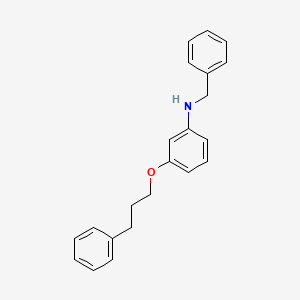
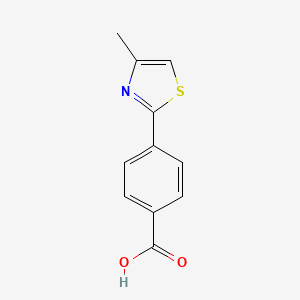

![N-[2-(3,5-Dimethylphenoxy)ethyl]-3-ethoxyaniline](/img/structure/B1437595.png)

![3-[(Pyridin-2-ylsulfanyl)methyl]aniline](/img/structure/B1437597.png)
